

4-Bromo-2-ethylphenol molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2-ethylphenol

Cat. No.: B017565

[Get Quote](#)

An In-depth Technical Guide to **4-Bromo-2-ethylphenol**: Synthesis, Reactivity, and Applications

Abstract

4-Bromo-2-ethylphenol (CAS No. 18980-21-7) is a halogenated aromatic compound of significant interest in synthetic organic chemistry. As a bifunctional molecule, featuring both a nucleophilic hydroxyl group and an aryl bromide moiety susceptible to cross-coupling reactions, it serves as a versatile building block for the synthesis of more complex molecular architectures. This guide provides a detailed overview of its chemical structure, physicochemical properties, a validated protocol for its synthesis via electrophilic bromination, its characteristic chemical reactivity, and its applications as an intermediate in the pharmaceutical and agrochemical industries. Spectroscopic characterization data, based on established principles, is also provided to aid in its identification and quality control.

Molecular Structure and Physicochemical Properties

4-Bromo-2-ethylphenol is a substituted phenol with an ethyl group at the ortho-position and a bromine atom at the para-position relative to the hydroxyl group. This specific substitution pattern dictates its reactivity and physical properties.

The key physicochemical data for **4-Bromo-2-ethylphenol** are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	4-bromo-2-ethylphenol	[1]
CAS Number	18980-21-7	[1][2][3]
Molecular Formula	C ₈ H ₉ BrO	[1][2][4][5]
Molecular Weight	201.06 g/mol	[1][2]
Appearance	Yellow solid	[4]
Boiling Point	110 °C @ 3 Torr	[4]
Density	1.469 g/cm ³	[4]
Flash Point	108.7 °C	[4]
Vapor Pressure	0.00979 mmHg at 25°C	[4]
SMILES	<chem>CCC1=C(C=CC(=C1)Br)O</chem>	[1][5]
InChI Key	MAAADQMBQYSOOG-UHFFFAOYSA-N	[3][5]

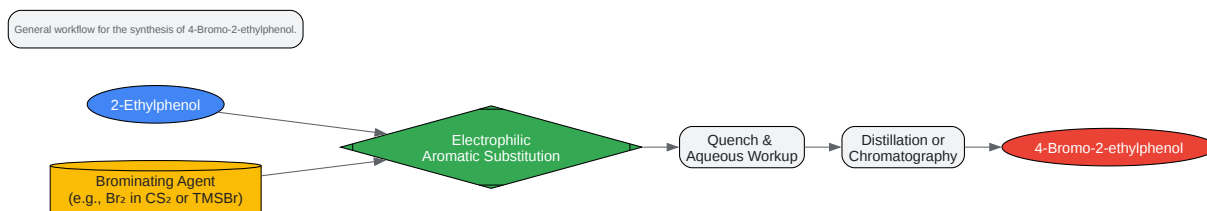
Synthesis of 4-Bromo-2-ethylphenol

Synthetic Strategy: Electrophilic Aromatic Substitution

The most direct and industrially viable method for the synthesis of **4-Bromo-2-ethylphenol** is the electrophilic bromination of 2-ethylphenol. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.

- **Hydroxyl Group (-OH):** As a powerful activating, ortho-, para-directing group, it strongly favors substitution at the positions ortho and para to it.
- **Ethyl Group (-CH₂CH₃):** As a weakly activating, ortho-, para-directing group, it reinforces the directing effect of the hydroxyl group.

The para-position relative to the hydroxyl group is sterically more accessible than the ortho-position (C6), which is flanked by both the hydroxyl and ethyl groups. Consequently, bromination occurs with high regioselectivity at the C4 position.[6][7]



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Bromo-2-ethylphenol**.

Representative Experimental Protocol for Phenol Bromination

While a specific protocol for 2-ethylphenol is not readily available in peer-reviewed literature, the following established procedure for the bromination of phenol provides a robust and field-proven methodology that can be adapted.^[8] This protocol prioritizes regioselectivity by controlling the reaction temperature.

Materials:

- Phenol (or 2-ethylphenol for adaptation)
- Carbon disulfide (CS₂)
- Bromine (Br₂)
- Ice-salt bath
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve the starting phenol (1.0 equivalent) in carbon disulfide.
- **Cooling:** Cool the flask to below 5°C using a salt and ice bath. Maintaining low temperature is critical to minimize the formation of di- and tri-brominated byproducts.[\[8\]](#)
- **Bromine Addition:** Prepare a solution of bromine (1.0 to 1.05 equivalents) in carbon disulfide and add it to the dropping funnel. Add the bromine solution dropwise to the stirred phenol solution over approximately two hours, ensuring the internal temperature remains below 5°C.
[\[8\]](#)
- **Reaction Completion & Quench:** After the addition is complete, allow the mixture to stir for an additional 30 minutes at low temperature. The reaction can be monitored by TLC.
- **Workup:** Carefully add saturated aqueous sodium bicarbonate solution to quench any remaining bromine and neutralize the evolved hydrogen bromide (HBr).
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 4-bromo-substituted phenol.[\[8\]](#)

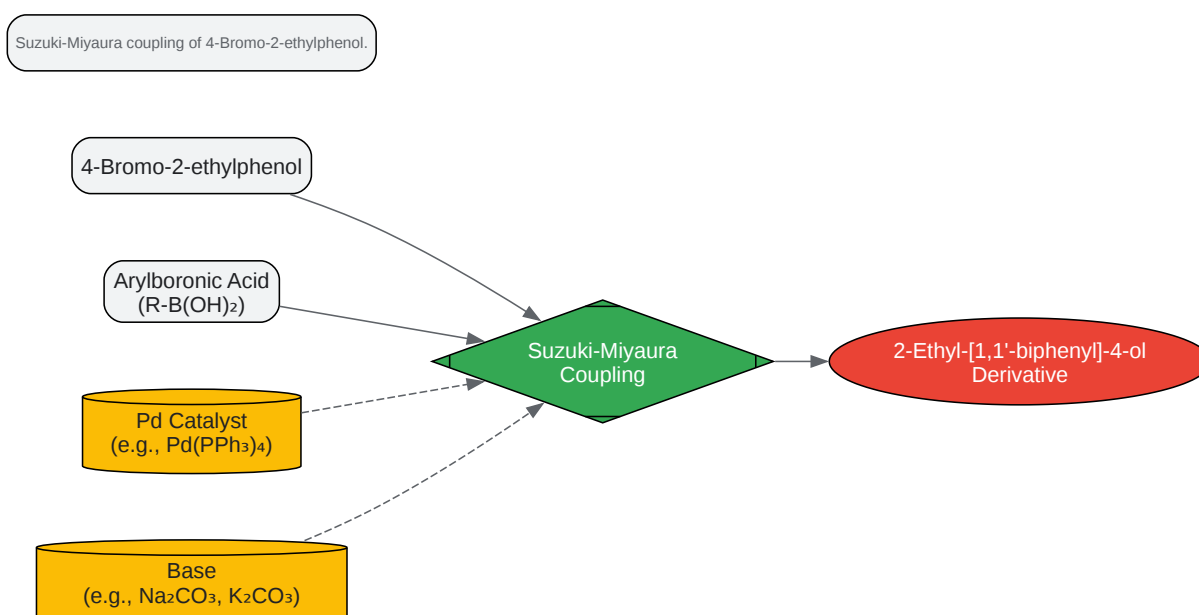
Trustworthiness Note: This protocol is a self-validating system. The success of the reaction is confirmed by standard analytical techniques (TLC, GC-MS) at each stage, from monitoring the consumption of the starting material to confirming the purity of the final product.

Chemical Reactivity and Synthetic Utility

4-Bromo-2-ethylphenol is a valuable intermediate due to its two distinct reactive sites, which can be addressed selectively.

Reactions at the Aryl Bromide: Cross-Coupling

The carbon-bromine bond is a key functional handle for forming new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction is a paramount example, enabling the synthesis of biphenyl derivatives.



[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura coupling of **4-Bromo-2-ethylphenol**.

Mechanism Insight: The reaction proceeds via a well-established catalytic cycle involving:

- Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.

- Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.
- Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

This reaction is fundamental in drug discovery for synthesizing complex scaffolds found in many active pharmaceutical ingredients (APIs).^[9]^[10]

Reactions at the Phenolic Hydroxyl: O-Alkylation and O-Acylation

The hydroxyl group is nucleophilic and can readily undergo reactions such as Williamson ether synthesis or esterification.

- O-Alkylation (Etherification): Deprotonation with a suitable base (e.g., NaH, K₂CO₃) generates a potent phenoxide nucleophile, which can displace a leaving group from an alkyl halide to form an ether. This is a foundational reaction for modifying solubility and metabolic stability in drug candidates.
- O-Acylation (Esterification): Reaction with an acid chloride or anhydride, typically in the presence of a base like pyridine or triethylamine, yields the corresponding ester. This is often used to install a protecting group or to create a prodrug.

Applications in Pharmaceutical and Agrochemical Synthesis

While specific examples citing **4-Bromo-2-ethylphenol** are sparse, its structural analogue, 4-bromo-2-methylphenol, is widely documented as a key intermediate in the synthesis of APIs and agrochemicals.^[9]^[10] By chemical analogy, **4-Bromo-2-ethylphenol** is an equally valuable precursor. The strategic placement of the functional groups allows for sequential and regioselective modifications, making it an ideal starting point for multi-step syntheses of complex target molecules.

Spectroscopic Characterization (Predicted)

No publicly available, peer-reviewed spectra for **4-Bromo-2-ethylphenol** have been identified. The following characterization is based on established principles of spectroscopy and data from analogous compounds.

¹H NMR Spectroscopy

- **Aromatic Protons (3H):** Three signals are expected in the aromatic region (~6.8-7.5 ppm). The proton at C5 will likely appear as a doublet of doublets, the proton at C3 as a doublet, and the proton at C6 as a doublet.
- **Hydroxyl Proton (1H):** A broad singlet, whose chemical shift is dependent on concentration and solvent (typically ~4.5-5.5 ppm).
- **Ethyl Group Protons (5H):** A quartet (~2.6 ppm, 2H) for the methylene (-CH₂-) group coupled to the methyl protons, and a triplet (~1.2 ppm, 3H) for the terminal methyl (-CH₃) group coupled to the methylene protons.

¹³C NMR Spectroscopy

- **Aromatic Carbons:** Six distinct signals are expected. The carbon bearing the hydroxyl group (C1) will be the most downfield (~150-155 ppm). The carbon bearing the bromine (C4) will be significantly shielded compared to an unsubstituted carbon (~110-115 ppm).
- **Ethyl Group Carbons:** Two signals are expected in the aliphatic region for the methylene (~22 ppm) and methyl (~14 ppm) carbons.

Infrared (IR) Spectroscopy

- **O-H Stretch:** A strong, broad absorption band in the region of 3200-3600 cm⁻¹.
- **C-H (sp²) Stretch (Aromatic):** Multiple sharp bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).
- **C-H (sp³) Stretch (Aliphatic):** Sharp bands just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹).
- **C=C Stretch (Aromatic):** Medium to strong absorptions in the 1450-1600 cm⁻¹ region.

- C-Br Stretch: A weak to medium absorption in the fingerprint region, typically around 500-600 cm^{-1} .

Mass Spectrometry

- Molecular Ion (M^+): A prominent molecular ion peak will be observed. Due to the presence of bromine, this will appear as a characteristic doublet of nearly equal intensity (the isotopic abundance of ^{79}Br is ~50.7% and ^{81}Br is ~49.3%). The peaks will be at $m/z = 200$ and $m/z = 202$.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-ethylphenol | $\text{C}_8\text{H}_9\text{BrO}$ | CID 87877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Phenol, 4-bromo-2-ethyl- | SIELC Technologies [sielc.com]
- 4. echemi.com [echemi.com]
- 5. PubChemLite - 4-bromo-2-ethylphenol ($\text{C}_8\text{H}_9\text{BrO}$) [pubchemlite.lcsb.uni.lu]
- 6. Regioselective Synthesis of Brominated Phenols - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. nbino.com [nbino.com]
- 10. nbino.com [nbino.com]
- To cite this document: BenchChem. [4-Bromo-2-ethylphenol molecular structure and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017565#4-bromo-2-ethylphenol-molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com